molecular formula C18H29NO B11987328 N-Decyl-2-methylbenzamide CAS No. 58278-20-9

N-Decyl-2-methylbenzamide

Cat. No.: B11987328
CAS No.: 58278-20-9
M. Wt: 275.4 g/mol
InChI Key: AXOFHDKTESVESQ-UHFFFAOYSA-N
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Description

N-Decyl-2-methylbenzamide is an organic compound with the molecular formula C18H29NO. It is a derivative of benzamide, where the benzamide core is substituted with a decyl group at the nitrogen atom and a methyl group at the second position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Decyl-2-methylbenzamide can be synthesized through the direct condensation of 2-methylbenzoic acid and decylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to activate the carboxylic acid group, followed by the addition of decylamine to form the amide bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

N-Decyl-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of 2-methylbenzoic acid derivatives.

    Reduction: Formation of N-decyl-2-methylbenzylamine.

    Substitution: Formation of halogenated or nitrated benzamide derivatives.

Scientific Research Applications

N-Decyl-2-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an insect repellent due to its structural similarity to N,N-diethyl-meta-toluamide (DEET).

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and lubricants.

Mechanism of Action

The mechanism of action of N-Decyl-2-methylbenzamide involves its interaction with specific molecular targets. For instance, as an insect repellent, it is believed to interfere with the olfactory receptors of insects, thereby masking the presence of humans or animals. The compound may also interact with cellular membranes, altering their permeability and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-3-methylbenzamide (DEET): A well-known insect repellent with a similar structure but different alkyl substituents.

    N-Methylbenzamide: A simpler derivative with a single methyl group on the nitrogen atom.

    N-Decylbenzamide: Similar structure but lacks the methyl group on the benzene ring.

Uniqueness

N-Decyl-2-methylbenzamide is unique due to the presence of both a decyl group and a methyl group, which confer specific physicochemical properties. These substituents can influence the compound’s solubility, reactivity, and biological activity, making it distinct from other benzamide derivatives.

Properties

CAS No.

58278-20-9

Molecular Formula

C18H29NO

Molecular Weight

275.4 g/mol

IUPAC Name

N-decyl-2-methylbenzamide

InChI

InChI=1S/C18H29NO/c1-3-4-5-6-7-8-9-12-15-19-18(20)17-14-11-10-13-16(17)2/h10-11,13-14H,3-9,12,15H2,1-2H3,(H,19,20)

InChI Key

AXOFHDKTESVESQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNC(=O)C1=CC=CC=C1C

Origin of Product

United States

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